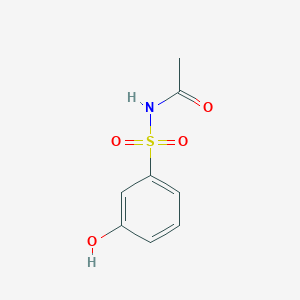
N-(3-hydroxyphenyl)sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)sulfonylacetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a sulfonyl group attached to a hydroxyphenyl ring and an acetamide group. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of N-(3-hydroxyphenyl)sulfonylacetamide typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(3-hydroxyphenyl)sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)sulfonylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)sulfonylacetamide involves the inhibition of key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cells. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and exhibit antimicrobial effects . The molecular targets and pathways involved include the inhibition of carbonic anhydrase and other enzymes essential for cell growth and survival .
Comparación Con Compuestos Similares
N-(3-hydroxyphenyl)sulfonylacetamide can be compared with other sulfonamide derivatives such as:
N-phenylacetamide sulfonamides: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific enzyme targets and potency.
Benzenesulfonamide derivatives: These compounds are known for their carbonic anhydrase inhibitory effects and are used in the treatment of various cancers.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and pharmaceutical development .
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-14(12,13)8-4-2-3-7(11)5-8/h2-5,11H,1H3,(H,9,10) |
Clave InChI |
VKQQQVOMZCEEGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














